4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol typically involves the condensation of 2-phenoxyaniline with 5-chlorosalicyldehyde under reflux conditions . The reaction is carried out in an ethanol solution, and the product is obtained after the solution is allowed to evaporate slowly at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction can yield amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of metal complexes, which are studied for their potential biological activities . In biology and medicine, 4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol is investigated for its interactions with DNA and its potential as an anticancer agent . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of various bioactive molecules .
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol involves its interaction with molecular targets such as DNA and proteins . The compound can form complexes with metal ions, which can then interact with DNA, leading to potential therapeutic effects . The pathways involved in these interactions are still under investigation, but they are believed to include the formation of hydrogen bonds and coordination bonds with the target molecules .
Comparison with Similar Compounds
Similar compounds to 4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol include other Schiff bases and their metal complexes . These compounds share the characteristic azomethine (-CH=N-) group, which is responsible for their diverse biological activities . this compound is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which can influence its reactivity and biological properties .
Properties
IUPAC Name |
4-chloro-2-[(2,5-dichlorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-2-4-13(18)8(5-9)7-17-12-6-10(15)1-3-11(12)16/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNCMDIQGLAXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NC2=C(C=CC(=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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